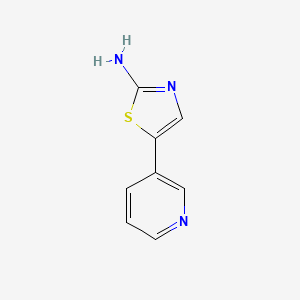

5-(Pyridin-3-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDVGCUZIITDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561120 | |

| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372096-52-1 | |

| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Pyridine Thiazole Amines

Influence of Pyridine (B92270) Substitution Pattern on Biological Activity

The position of the nitrogen atom within the pyridine ring and the nature of other substituents on this ring significantly impact the biological profile of pyridine-thiazole compounds. Research into novel pyridine-thiazole hybrids as antimicrobial agents has shown that the point of attachment to the thiazole (B1198619) ring is critical.

A study comparing 2-pyridine and 4-pyridine substituted thiazole derivatives found that the 4-pyridine hybrid compounds generally exhibited more potent antimicrobial activity than the 2-pyridine counterparts. researchgate.netnih.gov For instance, against Staphylococcus aureus and Bacillus cereus, compound 4c (a 4-pyridyl derivative) showed a minimal inhibitory concentration (MIC) of 0.02 mM, demonstrating potent activity. nih.gov

| Compound | Pyridine Substitution | Organism | MIC (mM) |

| 4c | 4-pyridyl | Staphylococcus aureus | 0.02 |

| 4c | 4-pyridyl | Bacillus cereus | 0.02 |

Data sourced from a study on pyridine and thiazole hybrid derivatives. nih.gov

Role of Thiazole Ring Substituents in Modulating Activity

Substituents on the thiazole ring play a pivotal role in defining the potency and selectivity of pyridine-thiazole amines. The nature and position of these groups can drastically alter the compound's interaction with biological targets.

For example, SAR studies on thiazole derivatives revealed that the presence of specific halophenyl groups is critical for antibacterial activity. mdpi.com Compounds bearing a 4-chlorophenyl (Compound 2b ) or a 4-fluorophenyl (Compound 2a ) substituent on the thiazole ring demonstrated profound activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com The absence of these substitutions or changes to them could affect the antifungal potency and the spectrum of activity against various yeast species. mdpi.com

| Compound | Thiazole Ring Substituent | Organism | MIC (µg/mL) |

| Compound 2a | 4-fluorophenyl | MRSA | 2 |

| Compound 2b | 4-chlorophenyl | MRSA | 2 |

| Compound 2a | 4-fluorophenyl | VRSA | 4 |

| Compound 2b | 4-chlorophenyl | VRSA | 2 |

Data sourced from a study on novel thiazole derivatives. mdpi.com

In the context of anticancer agents, pyridine-thiazole hybrids with specific substitutions on the thiazole ring have shown promising cytotoxicity. arabjchem.org Similarly, in a series of pyridine- and thiazole-based hydrazides developed as anti-inflammatory and antimicrobial agents, alterations to an aryl ring attached to the thiazole core were found to play a significant role in enhancing activity. nih.gov One of the most effective compounds from this series featured a combination of a bromo substitution at the 5th position and a hydroxyl substitution at the 2nd position of the attached aryl ring, underscoring the importance of the substitution pattern on moieties connected to the thiazole ring. nih.gov

Impact of Amine Derivatization at C2 on Molecular Interactions and Activity

The 2-amino group can act as a hydrogen bond donor, which is often essential for binding to target proteins. Theoretical studies on related thiazole-amino acid residues suggest that the conformation can be stabilized by an intramolecular N–H⋯NTzl hydrogen bond, where the amine's hydrogen interacts with the thiazole ring's nitrogen atom. nih.gov This interaction helps to lock the molecule into a specific, biologically active conformation.

In studies of pyridine-thiazole hybrids as potential anticancer agents, the 2-(pyridin-2-ylamino)-thiazole moiety was observed to be planar. nih.gov When this core structure was derivatized by introducing an additional pyrazoline fragment, the resulting compounds showed a loss of antitumor effect, suggesting that modifications at this position can be detrimental to the desired activity. nih.gov This indicates that the unsubstituted or minimally substituted C2-amino group may be optimal for certain biological targets. The ability of this amine to be part of an imine structure, as seen in N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine, further illustrates the chemical versatility of this position for creating new derivatives. dntb.gov.ua

Identification of Key Pharmacophoric Features in Pyridine-Thiazole Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyridine-thiazole amine scaffold, SAR studies have helped to identify several key pharmacophoric features.

A Planar Heterocyclic Core : The fused or linked pyridine and thiazole rings often form a planar system, which appears to be important for activity. The planarity of the 2-(pyridin-2-ylamino)-thiazole moiety has been noted in active anticancer compounds. nih.gov

Hydrogen Bonding Sites : The C2-amine group typically serves as a critical hydrogen bond donor (the N-H group). nih.gov The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor. nih.gov These features are crucial for anchoring the ligand in the binding pocket of a target protein.

Specific Pyridine Isomer : The position of the nitrogen in the pyridine ring is a key determinant of activity. In some antimicrobial studies, a 4-pyridyl isomer confers greater potency than a 2-pyridyl isomer. researchgate.netnih.gov

Key Intramolecular Interactions : A unique sulfur-nitrogen nonbonding interaction within the N-pyridyl-2-thiazolamine core has been proposed to stabilize conformations that are essential for activity. jst.go.jp

Defined Substitution Vectors : The biological activity is highly dependent on the placement of specific substituents on both the pyridine and thiazole rings. For instance, halophenyl groups at position 4 of the thiazole ring are critical for certain antibacterial activities. mdpi.com

These pharmacophoric features provide a blueprint for designing new, structurally novel, and bioactive ligands through approaches like scaffold hopping, where the core structure is modified while preserving these essential interaction points. nih.govnih.gov

Mechanistic Investigations and Biological Target Modulation by Pyridine Thiazole Hybrid Compounds

Broad Biological Activities of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in a vast array of synthetic and naturally occurring compounds. nih.govresearchgate.net Its derivatives are recognized for their wide spectrum of pharmacological activities, making them a cornerstone in drug discovery and development. nih.govnih.gov The thiazole nucleus is a key component in several clinically approved drugs, including antimicrobial, antineoplastic, and anti-inflammatory agents. nih.gov

The diverse biological profile of thiazole derivatives includes:

Anticancer Activity: Thiazole-containing compounds have shown significant potential in oncology by targeting various mechanisms, such as inducing apoptosis, inhibiting cell cycle progression, and disrupting tubulin polymerization. nih.govconsensus.appresearchgate.net They have been investigated as inhibitors of crucial enzymes in cancer signaling pathways. nih.gov

Antimicrobial Activity: The thiazole ring is a well-established toxophoric unit, and its derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. nih.govnih.govmdpi.com Some thiazole derivatives have shown efficacy comparable to standard antimicrobial drugs. mdpi.com

Anti-inflammatory Activity: Thiazole derivatives have been explored for their ability to mitigate inflammatory responses. researchgate.net Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov

Other Activities: The pharmacological scope of thiazole derivatives extends to antiviral, antidiabetic, antioxidant, anticonvulsant, and cardiovascular activities, highlighting the versatility of this heterocyclic scaffold. researchgate.netresearchgate.net

The structural modifications at various positions of the thiazole ring allow for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the development of new molecules with enhanced biological potency. nih.govnih.gov

Enzyme Inhibition Studies

The therapeutic effects of many pyridine-thiazole hybrid compounds are attributed to their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

Kinase Inhibition

Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridine-thiazole hybrids have emerged as potent inhibitors of several kinases.

One of the primary antitumor activities of thiazole derivatives is the inhibition of protein and lipid kinases, including c-Met kinase, cyclin-dependent kinase 1 (CDK1), CDC-like kinase 1 (CLK1), and phosphoinositide 3-kinase α (PI3Kα). nih.govmdpi.com

PI3K, PI3Kα, and EGFR TK: The phosphoinositide 3-kinase (PI3K) pathway is central to cancer cell growth and proliferation. nih.gov Thiazole-coumarin hybrids have been synthesized and evaluated as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and the PI3K/m-TOR pathway. arabjchem.org Specifically, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines have been identified as potent PI3K inhibitors, with compound 17f showing high PI3Kα inhibition with an IC50 of 4.2 nM. google.com Derivatives of 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1h-isoindol-1-one have also been developed as dual inhibitors of PI3Kδ and PI3Kγ. researchgate.net

c-Met: The c-Met tyrosine kinase is a key target in cancer therapy. researchgate.net Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]thiazole-based compounds have been designed as c-Met inhibitors, with compounds 5a and 5b showing potent inhibition with IC50 values of 4.27 and 7.95 nM, respectively. researchgate.netrsc.org

CDK1 and CLK1: Thiazole derivatives are known to inhibit CDK1, which is implicated in melanoma. nih.gov Furthermore, 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162 ) has been identified as a nanomolar inhibitor of both DYRK1A and CLK1. consensus.app

Rho-associated kinases (ROCK): Pyridylthiazole-based ureas have been identified as a new class of potent ROCK inhibitors. nih.gov Specifically, 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas with hydroxy, methoxy, or amino groups at the meta position of the phenyl ring are among the most potent, with low nanomolar activity. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines also displayed significant ROCK II inhibitory activities, with compound 4v having an IC50 value of 20 nM. nih.gov

Table 1: Kinase Inhibition by Pyridine-Thiazole Hybrid Compounds

| Compound Class/Name | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine-thiazole hybrids | c-Met, CDK1, CLK1, PI3Kα | Inhibition is a key antitumor pathway. | nih.govmdpi.com |

| Thiazole-coumarin hybrids | EGFR, PI3K/m-TOR | Dual inhibition of the signaling pathway. | arabjchem.org |

| 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines (e.g., 17f ) | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | Potent PI3Kα inhibition (IC50 = 4.2 nM). | google.com |

| Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]thiazole derivatives (e.g., 5a , 5b ) | c-Met | Potent c-Met inhibition (IC50 = 4.27 and 7.95 nM). | researchgate.netrsc.org |

| 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162 ) | DYRK1A, CLK1 | Nanomolar inhibition of both kinases. | consensus.app |

| Pyridylthiazole-based ureas | ROCK1, ROCK2 | Potent inhibition, particularly with meta-substituted phenyl rings. | nih.gov |

| 4-aryl-5-aminomethyl-thiazole-2-amines (e.g., 4v ) | ROCK II | Significant inhibitory activity (IC50 = 20 nM). | nih.gov |

Other Enzyme Targets

Beyond kinases, pyridine-thiazole hybrids have been shown to inhibit other enzymes crucial for cancer cell survival and progression.

PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Studies have shown that the cytotoxic activity of certain pyridine-thiazole derivatives, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and its derivatives, is significantly reduced when tumor cells are pre-incubated with a PARP1 inhibitor. nih.govresearchgate.netmdpi.com This suggests that these compounds may exert their effects at least in part through the inhibition of PARP1. nih.govresearchgate.net

Matrix Metalloproteinase-9 (MMP-9): MMPs are involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. Pyridine-containing macrocyclic compounds, specifically researchgate.netpyN5 and arabjchem.orgpyN5 , have demonstrated marked inhibitory activity against MMP-2 and MMP-9, with complete inhibition observed at concentrations of 7.5 μM and higher. nih.gov

Bloom Helicase (BLM): Bloom helicase is a DNA helicase involved in maintaining genome stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) , such as ML216 , have been identified as potent inhibitors of Bloom helicase. nih.govresearchgate.net

Table 2: Inhibition of Other Enzyme Targets by Pyridine-Thiazole and Related Compounds

| Compound Class/Name | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivatives | PARP1 | Cytotoxic activity is reduced by a PARP1 inhibitor, suggesting a role for PARP1 inhibition in their mechanism. | nih.govresearchgate.netmdpi.com |

| Pyridine-containing macrocycles ( researchgate.netpyN5 , arabjchem.orgpyN5 ) | MMP-9 | Marked inhibition of MMP-9 activity (100% inhibition at ≥ 7.5 μM). | nih.gov |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (ML216 ) | Bloom Helicase | Potent inhibition of BLM helicase activity. | nih.govresearchgate.net |

Molecular Mechanisms of Action

The anticancer effects of pyridine-thiazole hybrid compounds are underpinned by a variety of molecular mechanisms, including direct interaction with molecular targets, modulation of key cellular signaling pathways, and interference with DNA integrity.

Interaction with Specific Molecular Targets: Many pyridine-thiazole kinase inhibitors function by binding to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of downstream substrates. rsc.org For example, docking studies have shown that pyridine-containing macrocycles interact with the S1' hydrophobic pockets of MMP-2 and MMP-9. nih.gov

Modulation of Cellular Pathways: By inhibiting key enzymes, these compounds can effectively shut down signaling pathways essential for cancer cell survival and proliferation. For instance, inhibition of the PI3K/Akt/mTOR pathway by pyridine-thiazole derivatives can lead to decreased cell growth and survival. google.com Similarly, inhibition of CDKs can lead to cell cycle arrest, as observed with pyridine-2,3-dihydrothiazole hybrids which cause G1 phase arrest. nih.govrsc.org

DNA Interaction and Induction of Genetic Instability: Some pyridine-thiazole derivatives have been shown to interact with DNA. researchgate.netresearchgate.net Studies on thiazolo[5,4-b]pyridine (B1319707) derivatives suggest an intercalative mode of binding to DNA. researchgate.net The ability of certain pyridine-thiazole hybrids to affect the nativity of DNA and cause changes in the morphology of the cell nucleus suggests that their mechanism of action may be related to the induction of genetic instability in tumor cells. nih.govconsensus.appresearchgate.net For example, some compounds have been shown to induce sister chromatid exchanges, a hallmark of genomic instability. nih.gov This disruption of DNA integrity can trigger apoptotic pathways, leading to cancer cell death.

Table 3: Summary of Molecular Mechanisms of Action

| Mechanism | Description | Example Compound(s) | Reference(s) |

|---|---|---|---|

| Interaction with Molecular Targets | Competitive binding to the ATP pocket of kinases; interaction with hydrophobic pockets of enzymes. | Pyridine-thiazole kinase inhibitors, Pyridine-containing macrocycles | nih.govrsc.org |

| Modulation of Cellular Pathways | Inhibition of PI3K/Akt/mTOR pathway; induction of cell cycle arrest (e.g., G1 phase). | 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines, Pyridine-2,3-dihydrothiazole hybrids | nih.govgoogle.comrsc.org |

| DNA Interaction | Intercalative binding to DNA. | Thiazolo[5,4-b]pyridine derivatives | researchgate.net |

| Induction of Genetic Instability | Affecting DNA nativity, causing changes in nucleus morphology, and inducing sister chromatid exchanges. | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivatives, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | nih.govconsensus.appnih.govresearchgate.net |

Computational Chemistry Approaches in the Study of 5 Pyridin 3 Yl Thiazol 2 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties of 5-(Pyridin-3-yl)thiazol-2-amine and its analogs. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular structures, energy levels, and charge distributions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com DFT calculations are employed to optimize the geometry of compounds, determining the most stable three-dimensional arrangement of atoms. mdpi.com This optimization process provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. nih.gov

For example, in studies of related pyridine (B92270) derivatives, DFT calculations have been used to determine the optimized geometry and reveal non-planar structures, with dihedral angles between the pyridine and phenyl rings in the range of 44° to 45°. nih.gov The charge distribution on different atoms can also be calculated using methods like Mulliken population analysis, identifying the most electronegative and reactive sites within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and electronic properties of a molecule. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net

Studies on similar heterocyclic systems have shown that the HOMO and LUMO are often localized on specific parts of the molecule, such as the thiazole (B1198619) or pyridine rings. mdpi.comresearchgate.net The HOMO-LUMO energy gap can be fine-tuned by introducing different substituents to the molecular structure, which in turn influences the molecule's electronic and optical properties. researchgate.net For instance, in a series of arylazo nicotinates, the Egap values were found to have a strong correlation with their antibacterial efficacy. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their electronic absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light. researchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net

TD-DFT calculations have been successfully used to reproduce the experimental absorption spectra of various heterocyclic compounds, including those with thiazole and pyridine moieties. mdpi.comresearchgate.net The method allows for the assignment of observed electronic transitions to specific molecular orbitals, providing insights into the nature of the excited states and the influence of different structural modifications on the absorption properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as this compound or its analogs, and its biological target. nih.govnih.gov

In studies of related compounds, molecular docking has been used to investigate their binding to various protein targets, including enzymes like phosphodiesterase-5 (PDE5) and cyclin-dependent kinases (CDKs). nih.govnih.gov The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of aminothiazole derivatives with PDE5 have shown that the amide functionality can interact with specific amino acid residues, such as GLN:817:A, which is similar to the binding mode of the known inhibitor sildenafil. nih.gov

The results of molecular docking are often expressed as a binding energy or score, which provides an estimate of the binding affinity. nih.gov For instance, docking of certain 2-cyano-N-aryl-acetamide derivatives into the active sites of selected proteins yielded high binding affinities, with scores as low as -9.3507 kcal/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the physicochemical properties or structural features (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov Statistical methods like Partial Least Squares (PLS) regression are then used to correlate these fields with the observed biological activity. semanticscholar.org

QSAR studies have been conducted on analogs of this compound, such as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, to understand their inhibitory activity against targets like PIM-1 kinase. semanticscholar.orgresearchgate.net These models can highlight the importance of specific structural features, such as the need for bulky or electronegative groups at certain positions, for enhanced biological activity. semanticscholar.org The statistical validity and predictive power of QSAR models are assessed using various parameters, including the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). semanticscholar.org

Molecular Dynamics (MD) Simulations for Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. plos.org Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions. dntb.gov.ua

Hirshfeld Surface Analysis for Intermolecular Interactions

Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that govern this packing. Hirshfeld surface analysis is a prominent method used to visualize and quantify these non-covalent interactions. While a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related thiazole and pyridine-thiazole derivatives provides significant insight into the expected intermolecular contacts that would characterize its crystal structure.

Hirshfeld surface analysis partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. This partitioning allows for the mapping of various properties onto the surface, providing a detailed picture of the molecular environment. Key tools in this analysis include the normalized contact distance (dnorm), shape index, and 2D fingerprint plots.

The dnorm surface highlights regions of significant intermolecular contact. It is calculated based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of van der Waals radii, suggesting strong interactions like hydrogen bonds. Positive values (blue) represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately van der Waals separation.

Detailed Findings from Analogous Structures

Analysis of analogous compounds containing thiazole, aminothiazole, and pyridine-thiazole moieties reveals recurring patterns of intermolecular interactions that are likely to be present in the crystal packing of this compound.

A study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, which features the core 2-aminothiazole (B372263) ring, demonstrated the importance of hydrogen bonding and other weak interactions in its crystal packing. nih.gov The Hirshfeld surface analysis revealed that the most significant contributions to crystal stability came from H···H, O···H, S···H, and N···H contacts. nih.gov The dnorm map showed distinct red spots corresponding to N—H···O hydrogen bonds, which link molecules into dimers. nih.gov

Similarly, an analysis of (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide, a compound incorporating both pyridine and thiazole rings, highlighted a complex network of interactions. nih.goverciyes.edu.tr The dominant interactions were found to be H···H, C···H/H···C, and Br···H/H···Br contacts, with significant contributions from N···H/H···N and S···H/H···S contacts as well. nih.goverciyes.edu.tr These interactions collectively stabilize the three-dimensional supramolecular structure. nih.gov

In another relevant analogue, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the crystal cohesion is attributed to non-classical C—H···N hydrogen bonds and π–π stacking interactions. iucr.orgnih.gov The Hirshfeld analysis quantified the major intermolecular contacts, with N···H/H···N and S···H/H···S interactions being particularly prominent. nih.gov

The quantitative contributions of various intermolecular contacts for these representative analogues are summarized in the tables below. These data illustrate the diversity and relative importance of the forces at play in the solid state of thiazole-containing compounds.

Table 1: Percentage Contribution of Intermolecular Contacts for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov

| Interatomic Contact | Contribution (%) |

| H···H | 37.6 |

| O···H / H···O | 16.8 |

| S···H / H···S | 15.4 |

| N···H / H···N | 13.0 |

| C···H / H···C | 7.6 |

Table 2: Percentage Contribution of Intermolecular Contacts for (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide monohydrate nih.gov

| Interatomic Contact | Contribution (%) |

| H···H | 35.5 |

| C···H / H···C | 23.9 |

| Br···H / H···Br | 16.4 |

| N···H / H···N | 10.6 |

| S···H / H···S | 7.9 |

| O···H / H···O | 2.8 |

Table 3: Percentage Contribution of Intermolecular Contacts for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov

| Interatomic Contact | Contribution (%) |

| N···H / H···N | 24.3 |

| S···H / H···S | 21.1 |

| H···H | 17.7 |

| S···C / C···S | 9.7 |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(Pyridin-3-yl)thiazol-2-amine. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, the ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) at 400 MHz showed distinct signals corresponding to the protons of the pyridine (B92270) and thiazole (B1198619) rings, as well as the ethyl group. google.com The pyridinyl protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants that reveal their substitution pattern. google.com The thiazole proton and the amine protons also exhibit specific resonances. google.com

¹³C NMR complements the proton data by providing a spectrum of the carbon skeleton. In the analysis of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, the ¹³C NMR spectrum displayed signals for each unique carbon atom in the molecule, including those in the pyridine and thiazole rings and the ethyl substituent. google.com The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

| ¹H NMR Data for N-ethyl-2-(pyridin-3-yl)thiazol-5-amine | |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz, Integration |

| 8.98 | dd, J=2.3, 0.8 Hz, 1H |

| 8.53 | dd, J=4.8, 1.6 Hz, 1H |

| 8.07 | ddd, J=8.0, 2.3, 1.6 Hz, 1H |

| 7.31 | ddd, J=8.0, 4.8, 0.8 Hz, 2H |

| 6.98 | s, 1H |

| 3.96 | s, 1H |

| 3.24 | q, J=5.8 Hz, 2H |

| 1.31 | t, J=7.2 Hz, 3H |

| Data obtained in CDCl₃ at 400 MHz |

| ¹³C NMR Data for N-ethyl-2-(pyridin-3-yl)thiazol-5-amine |

| Chemical Shift (δ) ppm |

| 152.00 |

| 149.21 |

| 146.61 |

| 132.17 |

| 130.44 |

| 123.62 |

| 121.84 |

| 43.09 |

| 14.80 |

| Data obtained in CDCl₃ at 101 MHz |

Mass Spectrometry (e.g., LC-MS, ESIMS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique suitable for polar molecules. For the related compound N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, ESIMS analysis showed a prominent peak at m/z 205, corresponding to the protonated molecule ([M+H]⁺). google.com This confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. While specific HRMS data for this compound is not detailed in the provided context, it is a standard characterization method for newly synthesized compounds to confirm their identity unequivocally. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to confirm the identity of the target compound in a reaction mixture. For instance, the synthesis of N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride was monitored by LC-MS to ensure the purity of the product. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), pyridine (C=N, C=C), and thiazole (C=N, C-S) moieties. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound. A reversed-phase HPLC method is commonly used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is assessed by the relative area of the peak corresponding to the compound in the chromatogram. For example, the purity of N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-ethyl-2-methyl-3-(methylthio)propanamide, a derivative, was determined to be 97% by HPLC analysis at a wavelength of 254 nm. google.com Similarly, HPLC is used to monitor the progress of reactions, as was done during the synthesis of 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride. google.com

Emerging Research Directions and Future Perspectives

Development of Novel Pyridine-Thiazole Hybrid Scaffolds for Enhanced Biological Activities

The fusion of pyridine (B92270) and thiazole (B1198619) rings into a single molecular framework has yielded compounds with significant therapeutic potential. acs.org Researchers are actively designing and synthesizing novel hybrid molecules to enhance their biological activities, particularly in the realm of cancer therapy. mdpi.comresearchgate.net The structural versatility of these hybrids allows for modifications that can lead to improved pharmacological properties. acs.org

One area of focus is the development of pyridine-thiazole hybrids as anticancer agents. mdpi.comresearchgate.net Studies have shown that certain derivatives exhibit high antiproliferative activity against various tumor cell lines, including those of the colon, breast, lung, and leukemia. mdpi.comresearchgate.netnih.gov For instance, the introduction of specific substituents, such as a fluorophenyl group, has resulted in compounds with potent cytotoxic action against cancer cells while showing lower toxicity to normal cells. mdpi.comresearchgate.netnih.gov

The mechanism of action for some of these novel pyridine-thiazole derivatives appears to involve the induction of genetic instability in tumor cells. mdpi.comresearchgate.netnih.gov It has been observed that these compounds can affect DNA structure and lead to changes in the nucleus morphology of cancer cells. mdpi.comresearchgate.net Furthermore, their cytotoxic activity can be potentiated by inhibitors of PARP1, a key enzyme in DNA repair, suggesting a synergistic effect. mdpi.comresearchgate.netnih.gov

The synthesis of these hybrid molecules often involves a [2+3]-cyclocondensation reaction, a versatile method for forming the thiazole ring. mdpi.com This approach allows for the creation of a diverse library of compounds with various substitutions, facilitating the exploration of structure-activity relationships.

Exploration of Diverse Biological Applications and Target Identification

Beyond cancer, the pyridine-thiazole scaffold is being investigated for a wide range of other biological applications. The inherent bioactivity of both pyridine and thiazole rings suggests that their combination could lead to compounds with multiple pharmacological effects. acs.orgevitachem.com

One significant area of exploration is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is implicated in numerous diseases. mdpi.comnih.gov Thiazolo[5,4-b]pyridine (B1319707) derivatives, a related class of compounds, have shown promise as inhibitors of various kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov The specific binding mode of these derivatives can be modulated by the substitution pattern on the thiazolo[5,4-b]pyridine core. nih.gov For example, some derivatives are being developed to overcome resistance to existing cancer drugs like imatinib (B729) by targeting mutant forms of c-KIT. nih.gov

The identification of specific molecular targets is a critical step in drug development. For pyridine-thiazole derivatives, research is underway to pinpoint the proteins and pathways they interact with to exert their biological effects. evitachem.comresearchgate.net For instance, some thiazolyl-pyrazole analogs have been predicted to target PPARG, EGFR, and PPARA, which are important in cancer. researchgate.net The ability to identify these targets allows for a more rational design of future drug candidates with improved efficacy and selectivity. researchgate.net

Integration of Advanced Computational Modeling and Machine Learning for Rational Design

The development of new drugs is a time-consuming and expensive process. To accelerate this, researchers are increasingly turning to advanced computational modeling and machine learning techniques. nih.govwiley.com These methods are proving to be invaluable in the rational design of novel pyridine-thiazole derivatives. nih.gov

Computational tools can be used to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized in the lab. bohrium.commdpi.com This in silico screening allows chemists to prioritize the most promising candidates, saving time and resources. mdpi.com Techniques like molecular docking and molecular dynamics simulations can provide insights into how these molecules bind to their biological targets at the atomic level. researchgate.netbohrium.com

Machine learning models are also being employed to analyze large datasets of chemical structures and their associated biological activities. mdpi.com These models can identify complex patterns and relationships that may not be apparent to human researchers, leading to the design of more potent and selective compounds. nih.gov For example, machine learning can be used to develop quantitative structure-activity relationship (QSAR) models that predict the bioactivity of new molecules based on their structural features. mdpi.com

The integration of these computational approaches with traditional experimental methods is creating a powerful new paradigm for drug discovery. nih.gov This synergy is expected to accelerate the development of the next generation of pyridine-thiazole-based therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 5-(Pyridin-3-yl)thiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions between pyridine-3-carboxylic acid derivatives and thioamides. For example, phosphorus pentachloride (PCl₅) is used to activate carboxylic acids, followed by thioamide addition to form the thiazole ring under inert conditions . Key intermediates, such as nitroso derivatives (e.g., 5-nitroso-4-(pyridin-3-yl)thiazol-2-amine), are characterized via analytical techniques like NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for verifying the positions of substituents on the thiazole and pyridine rings. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and C-S bonds, while high-resolution mass spectrometry (HRMS) confirms molecular weights. X-ray crystallography may be employed for unambiguous structural elucidation, particularly in crystallizable derivatives .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s corrosion inhibition mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional with Lee-Yang-Parr correlation ) model the compound’s adsorption on metal surfaces. Parameters such as HOMO-LUMO energy gaps, Fukui indices, and molecular electrostatic potential maps predict reactive sites. Experimental validation includes electrochemical impedance spectroscopy (EIS) and polarization curves to correlate theoretical adsorption energies with empirical inhibition efficiencies .

Q. What experimental models are used to evaluate the anticancer potential of this compound derivatives?

Derivatives are screened using in vitro assays like MTT or SRB against cancer cell lines (e.g., MCF-7, HeLa). Structure-activity relationship (SAR) studies focus on substituent effects: electron-withdrawing groups on the pyridine ring enhance cytotoxicity, while bulky substituents may reduce bioavailability. Mechanistic studies include apoptosis assays (Annexin V staining) and molecular docking to identify target proteins (e.g., kinases) .

Q. How do reaction conditions influence the synthesis of azomethine derivatives from this compound?

Condensation reactions with aldehydes require pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation. For example, 5-nitroso intermediates react with aromatic amines under reflux in ethanol to form azomethine dyes. Reaction progress is monitored via TLC, and purity is optimized through recrystallization or column chromatography .

Q. What strategies are employed to resolve contradictions between theoretical predictions and experimental data in corrosion inhibition studies?

Discrepancies in adsorption behavior (e.g., deviation from Langmuir isotherm models) are addressed by incorporating solvent effects in DFT simulations or using molecular dynamics (MD) to account for surface heterogeneity. Experimental validation via surface analysis (AFM, SEM-EDS) identifies physicochemical interactions (e.g., chemisorption vs. physisorption) that theoretical models may overlook .

Methodological Insights

- Synthetic Optimization : Use of flow chemistry for scalable production, with real-time monitoring via UV-Vis spectroscopy to track intermediates .

- Biological Assays : Combine in vitro cytotoxicity with in vivo xenograft models to validate therapeutic potential. Metabolite profiling (LC-MS) identifies bioactive derivatives .

- Computational-Experimental Synergy : Hybrid QM/MM methods refine docking studies, while machine learning predicts novel derivatives with tailored properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.